Imidazo[1,2-a]quinoxaline-8-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]quinoxaline-8-carbaldehyde is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an attractive target for synthetic chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]quinoxaline-8-carbaldehyde typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,5-a]quinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo[1,2-a]quinoxaline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The presence of functional groups like methylsulfanyl allows for easy oxidation to corresponding sulfones.
Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: Aromatic nucleophilic substitution reactions are common, particularly involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives and bases like potassium carbonate.
Major Products: The major products formed from these reactions include various functionalized derivatives of imidazo[1,2-a]quinoxaline, such as sulfones, hydroxyl, phenoxy, and alkylamino derivatives .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]quinoxaline-8-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of imidazo[1,2-a]quinoxaline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of hyphal differentiation, spore germination, and germ tube growth . In cancer research, imidazoquinoxaline derivatives have shown cytotoxic activities by targeting specific cellular pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,5-a]quinoxaline: Shares a similar core structure but differs in the position of the nitrogen atoms within the ring.
Pyrrolo[1,2-a]quinoxaline: Another heterocyclic compound with a similar framework but different heteroatoms.
Uniqueness: Imidazo[1,2-a]quinoxaline-8-carbaldehyde is unique due to its specific functional groups and the resulting biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H7N3O |
---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
imidazo[1,2-a]quinoxaline-8-carbaldehyde |
InChI |
InChI=1S/C11H7N3O/c15-7-8-1-2-9-10(5-8)14-4-3-12-11(14)6-13-9/h1-7H |
InChI-Schlüssel |
PXPCERNQXDCOPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C=O)N3C=CN=C3C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.